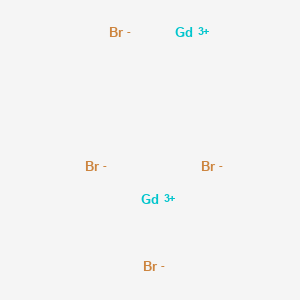
Digadolinium(3+) tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digadolinium(3+) tetrabromide is a chemical compound composed of gadolinium and bromine atoms. Gadolinium is a rare-earth element known for its unique magnetic and optical properties, while bromine is a halogen element. The combination of these elements results in a compound with interesting chemical and physical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of digadolinium(3+) tetrabromide typically involves the reaction of gadolinium oxide or gadolinium hydroxide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the complete conversion of gadolinium to its tetrabromide form. The general reaction can be represented as follows:
Gd2O3+6HBr→2GdBr3+3H2O
In this reaction, gadolinium oxide reacts with hydrobromic acid to form gadolinium bromide and water. The reaction is typically conducted at elevated temperatures to facilitate the dissolution of gadolinium oxide and the formation of the bromide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity gadolinium oxide and hydrobromic acid in large reactors. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then purified through recrystallization or other separation techniques to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Digadolinium(3+) tetrabromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds of gadolinium.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state gadolinium compounds.
Reduction: Lower oxidation state gadolinium compounds.
Substitution: Compounds with substituted halogens or functional groups.
Scientific Research Applications
Digadolinium(3+) tetrabromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a reagent in various chemical reactions.
Biology: Employed in the study of gadolinium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to gadolinium’s paramagnetic properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of digadolinium(3+) tetrabromide primarily involves the interaction of gadolinium ions with various molecular targets. Gadolinium ions can interact with biological molecules, such as proteins and nucleic acids, affecting their structure and function. In MRI applications, gadolinium ions enhance the contrast of images by altering the relaxation times of nearby water protons, providing clearer and more detailed images.
Comparison with Similar Compounds
Similar Compounds
Gadolinium(III) oxide: Another gadolinium compound with different chemical properties and applications.
Gadolinium(III) chloride: Similar in composition but with chloride ions instead of bromide.
Gadolinium(III) sulfate: Contains sulfate ions and is used in different applications compared to the bromide compound.
Uniqueness
Digadolinium(3+) tetrabromide is unique due to its specific combination of gadolinium and bromine, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
Br4Gd2+2 |
|---|---|
Molecular Weight |
634.1 g/mol |
IUPAC Name |
gadolinium(3+);tetrabromide |
InChI |
InChI=1S/4BrH.2Gd/h4*1H;;/q;;;;2*+3/p-4 |
InChI Key |
NMHFFYNZNKRPSF-UHFFFAOYSA-J |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Gd+3].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















